N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide

Description

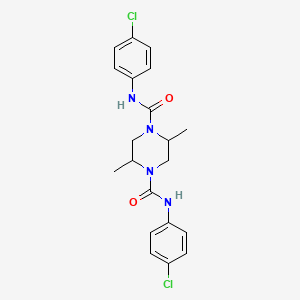

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is a piperazine-based dicarboxamide derivative featuring two 4-chlorophenyl substituents and methyl groups at the 2- and 5-positions of the piperazine ring. Piperazine dicarboxamides are often explored for their conformational flexibility, hydrogen-bonding capabilities, and applications in coordination polymers or pharmaceutical intermediates .

Properties

IUPAC Name |

1-N,4-N-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N4O2/c1-13-11-26(20(28)24-18-9-5-16(22)6-10-18)14(2)12-25(13)19(27)23-17-7-3-15(21)4-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSMXJPFPIHMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)NC2=CC=C(C=C2)Cl)C)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide typically involves the reaction of 4-chloroaniline with 2,5-dimethylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide may involve large-scale reactors and automated systems to ensure consistent quality and high yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperazine ring or phenyl groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activities and interactions with biological systems.

Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Crystallography

Key Observations :

Physicochemical Properties

Key Observations :

- Thermal Stability : Bis-Schiff bases (e.g., ) exhibit higher melting points (>200°C) due to rigid conjugated systems, while carboxamides with flexible cores (e.g., piperazine) may have lower thermal stability .

- Spectroscopic Trends : Carboxamide C=O stretches (~1650 cm⁻¹) and aromatic proton shifts (δ 7.0–8.5 ppm) are consistent across analogs .

Key Observations :

- Efficiency : High-yield routes (e.g., , % yield) often employ solvent-free or one-pot methodologies, whereas multi-step syntheses (e.g., ) face yield limitations due to purification challenges .

- Purification : Reverse-phase chromatography (C18 columns) is critical for isolating polar carboxamide derivatives .

Key Observations :

- Drug Development : Piperazine dicarboxamides are leveraged as intermediates or impurities in antipsychotics (e.g., Quetiapine), with substituents dictating receptor affinity .

- Material Science : Pyridyl and carboxamide groups enable the construction of stable coordination polymers for catalysis or gas storage .

Biological Activity

N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide is a compound belonging to the piperazine family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C18H20Cl2N4O2

- Molecular Weight : 373.28 g/mol

The structure consists of a piperazine ring substituted with two 4-chlorophenyl groups and two carboxamide functionalities.

Anticholinesterase Activity

Research indicates that piperazine derivatives, including N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide, may exhibit significant anticholinesterase activity. This activity is crucial in the context of neurodegenerative diseases like Alzheimer's disease. A study demonstrated that certain piperazine derivatives can inhibit human acetylcholinesterase by binding to both peripheral anionic and catalytic sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Anticancer Properties

In vitro studies have shown that piperazine derivatives possess anticancer properties. For instance, compounds similar to N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide have been tested against various cancer cell lines. These studies revealed that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MDA-MB-231 | 12 | Cell cycle arrest |

| SK-MEL-1 | 20 | ROS generation |

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. By inhibiting acetylcholinesterase, it may help mitigate neurotoxicity associated with amyloid-beta aggregation in Alzheimer's disease models .

Case Study 1: Alzheimer’s Disease Model

In a study using transgenic mice models for Alzheimer's disease, administration of N1,N4-bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide resulted in improved cognitive function as measured by the Morris water maze test. The results indicated a reduction in amyloid plaque formation and enhanced synaptic plasticity .

Case Study 2: Cancer Cell Lines

Another study investigated the effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like cisplatin. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.